molecular formula C15H19FN2O3 B8464945 1-Ethoxycarbonyl-4-[2-(4-fluorophenyl)-2-oxoethyl]piperazine

1-Ethoxycarbonyl-4-[2-(4-fluorophenyl)-2-oxoethyl]piperazine

Cat. No.: B8464945
M. Wt: 294.32 g/mol
InChI Key: NFPQSYSYZRLXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxycarbonyl-4-[2-(4-fluorophenyl)-2-oxoethyl]piperazine is a useful research compound. Its molecular formula is C15H19FN2O3 and its molecular weight is 294.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H19FN2O3

Molecular Weight

294.32 g/mol

IUPAC Name

ethyl 4-[2-(4-fluorophenyl)-2-oxoethyl]piperazine-1-carboxylate

InChI

InChI=1S/C15H19FN2O3/c1-2-21-15(20)18-9-7-17(8-10-18)11-14(19)12-3-5-13(16)6-4-12/h3-6H,2,7-11H2,1H3

InChI Key

NFPQSYSYZRLXGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.3 g of 2-Chloro-4′-fluoroacetophenone and 8.0 g of 1-ethoxycarbonylpiperazine were dissolved in 30 ml of chloroform and refluxed with heating for 2 hours. After cooling to room temperature, the reaction solution was concentrated under reduced pressure, and 25% aqueous ammonia solution was added, followed by extraction with ether. The organic layer was dried over anhydrous sodium sulfate. After removal of the drying agent by filtration, the filtrate was concentrated under reduced pressure to give a crude 1-ethoxycarbonyl-4-[2-(4-fluorophenyl)-2-oxoethyl]piperazine, which was then dissolved in 40 ml of ethanol, and a solution prepared by adding 1 drop of 5% potassium hydroxide and 1.0 g of sodium borohydride to 5 ml of water was added, followed by heating at 50° C. for an hour. After concentration of the reaction solution under reduced pressure, water was added, followed by extraction with ether, and the organic layer was dried over anhydrous sodium sulfate. After removal of the drying agent by filtration, the filtrate was concentrated under reduced pressure. To the residue was poured 50 ml of 4M hydrogen chloride/ethyl acetate solution, the solution was concentrated under reduced pressure, and the resulting solid was washed with ether to give 8.3 g of 1-ethoxycarbonyl-4-[2-(4-fluorophenyl)-2-hydroxyethyl]piperazine hydrochloride.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.